molecular formula C18H23Cl2N3O B2446103 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride CAS No. 1189670-86-7

1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

Cat. No. B2446103
CAS RN: 1189670-86-7
M. Wt: 368.3
InChI Key: ROYRMBUMPYPPIU-UHFFFAOYSA-N
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Description

1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H23Cl2N3O and its molecular weight is 368.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Diversity

The compound's relevance in synthetic chemistry is highlighted by its potential use in the generation of structurally diverse libraries. For instance, similar compounds have been used as starting materials in alkylation and ring closure reactions to produce a wide array of compounds including dithiocarbamates, thioethers, pyrazolines, and pyridines, underscoring the versatility of pyrazole derivatives in creating complex molecules (Roman, 2013).

Catalytic Applications

Dicopper(II) complexes derived from pyrazole-containing tridentate N2O ligands have been synthesized and characterized, demonstrating the compound's potential utility in catalysis, particularly in the oxidation of organic substrates. This showcases the compound's application in facilitating redox reactions, an essential process in various chemical industries (Zhang et al., 2007).

Fluorescent Property Evaluation

Compounds structurally related to the query chemical have been explored for their fluorescent properties. For example, a series of 1,3,5-triaryl-2-pyrazolines showed potential applications in the development of fluorescent materials, indicating the broader utility of pyrazole derivatives in designing materials with specific optical properties (Hasan et al., 2011).

Corrosion Inhibition

Research on pyrazole derivatives has demonstrated significant anti-corrosion activity, suggesting potential applications in protecting metals against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Ouali et al., 2013).

Molecular Docking and Computational Studies

The compound's framework has been investigated for its interactions with biological molecules, highlighting its potential in drug discovery and molecular biology. Molecular docking studies have shed light on the binding affinities and interactions of pyrazole derivatives with various proteins, underscoring the relevance of such compounds in understanding and modulating biological processes (Jayasudha et al., 2020).

properties

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O.ClH/c1-11-13(3)21(17-8-6-5-7-16(11)17)9-15(23)10-22-14(4)18(19)12(2)20-22;/h5-8,15,23H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYRMBUMPYPPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3C(=C(C(=N3)C)Cl)C)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

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